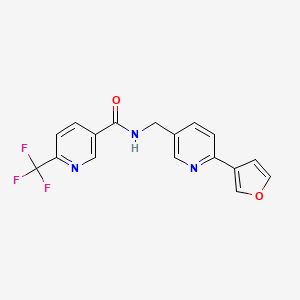
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as TPN171, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. This molecule belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are known to have anti-tumor effects.
Scientific Research Applications
Antimicrobial and Antiprotozoal Activity
Research has explored the antimicrobial potential of compounds structurally related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide. For instance, 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, structurally analogous compounds, have shown promising in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal species. These findings suggest the potential of such compounds for further exploration as antimicrobial agents (Patel & Shaikh, 2010).
Enzyme Inhibition
Nicotinamide N-Methyltransferase (NNMT) plays a crucial role in various physiological and pathological processes. Compounds with structural similarities to this compound have been investigated for their potential as NNMT inhibitors. The discovery and characterization of bisubstrate NNMT inhibitors highlight the significance of these compounds in developing therapeutic strategies against diseases where NNMT is implicated (Babault et al., 2018).
Antiprotozoal Properties
Compounds related to this compound have shown significant antiprotozoal activities. Specifically, aza-analogues of furamidine demonstrated potent in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting the potential for treating diseases caused by these pathogens (Ismail et al., 2003).
Metabolic Pathways in Plants
The metabolic fate of nicotinamide in higher plants has been studied, providing insights into how plants utilize nicotinamide for pyridine nucleotide synthesis and the formation of nicotinic acid conjugates. This research offers a foundation for understanding the role of nicotinamide and related compounds in plant metabolism (Matsui et al., 2007).
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-2-12(9-22-15)16(24)23-8-11-1-3-14(21-7-11)13-5-6-25-10-13/h1-7,9-10H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWSHVMVRZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

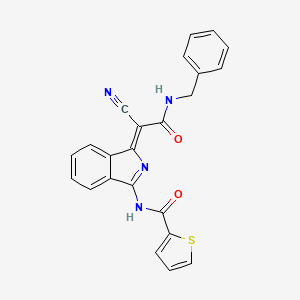
![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)
![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)

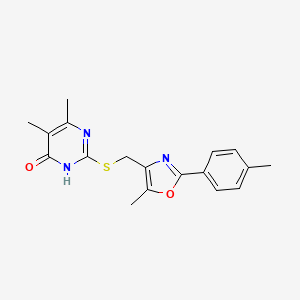
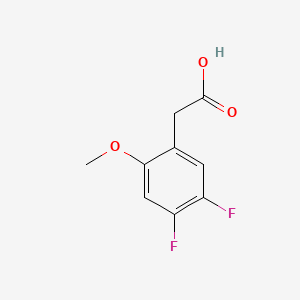
![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)
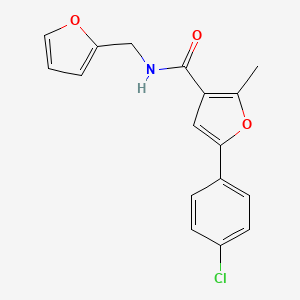
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)
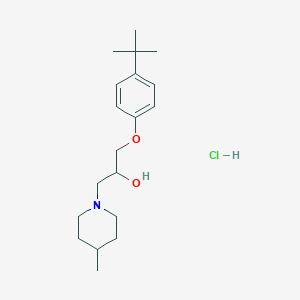
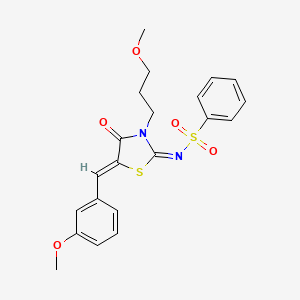
![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)
![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)